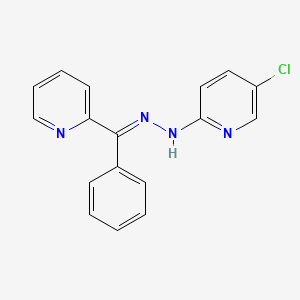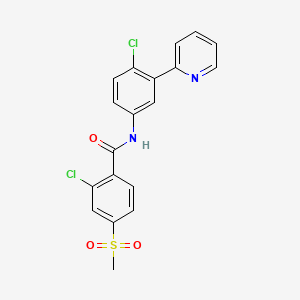
4-(1,3-Benzotiazol-2-il)-2-metoxifenol
Descripción general
Descripción
YL-109 es un nuevo agente anticancerígeno conocido por su capacidad para inhibir el crecimiento y la invasión de las células cancerosas de mama. Funciona induciendo la expresión de la proteína de interacción con el extremo carboxilo de Hsp70 (CHIP) a través de la señalización del receptor de hidrocarburos arilo (AhR) . Este compuesto ha mostrado resultados prometedores tanto en estudios in vitro como in vivo, convirtiéndolo en un foco importante de investigación del cáncer.
Aplicaciones Científicas De Investigación
YL-109 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: YL-109 se utiliza como un compuesto modelo para estudiar los efectos de la señalización del receptor de hidrocarburos arilo y su impacto en la expresión de proteínas.
Biología: Se utiliza para investigar los mecanismos de proliferación celular, motilidad e invasión en las células cancerosas.
Medicina: YL-109 ha demostrado potencial como agente terapéutico para el tratamiento del cáncer de mama al inhibir el crecimiento tumoral y la metástasis
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos anticancerígenos y en el estudio de las interacciones farmacológicas y la eficacia.
Mecanismo De Acción
YL-109 ejerce sus efectos induciendo la expresión de la proteína de interacción con el extremo carboxilo de Hsp70 (CHIP) a través de la señalización del receptor de hidrocarburos arilo (AhR). Esto lleva a la inhibición de la proliferación celular, la motilidad y la invasión en las células cancerosas de mama. Los objetivos moleculares involucrados incluyen el AhR y el CHIP, que desempeñan papeles cruciales en la regulación de la expresión de proteínas y las respuestas celulares al estrés .
Análisis Bioquímico
Biochemical Properties
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin synthesis. By binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production . Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can alter the expression of genes involved in these processes, thereby affecting the overall cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, by binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol inhibits the enzyme’s activity, reducing melanin synthesis . Additionally, this compound can interact with transcription factors, influencing gene expression and thereby modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cellular function are still under investigation. Long-term exposure to 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been observed to cause changes in cellular metabolism and function, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol vary with different dosages in animal models. At low doses, this compound has shown beneficial effects, such as reducing melanin synthesis and modulating cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with tyrosinase affects the melanin synthesis pathway, leading to changes in melanin production. Additionally, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can interact with other enzymes involved in cellular metabolism, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tyrosinase occurs in the melanosomes, where melanin synthesis takes place. The localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within these compartments can influence its effectiveness in modulating cellular processes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de YL-109 implica varios pasos, comenzando con la preparación de la estructura central, 4-(2-benzotiazolyl)-2-metoxifenol. Las condiciones de reacción suelen incluir el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la formación del anillo de benzotiazol .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para YL-109 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de medidas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
YL-109 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar el grupo fenólico en YL-109.
Reducción: Esta reacción puede afectar el anillo de benzotiazol.
Sustitución: Esta reacción puede ocurrir en las posiciones metoxi o fenólicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos. Las condiciones suelen implicar temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo fenólico puede conducir a derivados de quinona, mientras que las reacciones de sustitución pueden producir varios compuestos halogenados.
Comparación Con Compuestos Similares
YL-109 es único en su capacidad para inducir la expresión de CHIP a través de la señalización de AhR, lo que lo diferencia de otros agentes anticancerígenos. Compuestos similares incluyen:
Estos compuestos resaltan los diversos enfoques para el tratamiento del cáncer y los mecanismos únicos por los que YL-109 ejerce sus efectos.
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBOHJNAFQFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425537 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36341-25-0 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















